molecular formula C14H19N3O3S B2375440 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide CAS No. 1235619-46-1

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide

Cat. No.: B2375440
CAS No.: 1235619-46-1
M. Wt: 309.38
InChI Key: KEQOWQASOORHQL-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a pyrazole ring substituted with a 3,5-dimethyl group and an ethyl chain linked to a 2-methoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Bases: Potassium carbonate, triethylamine

    Solvents: Anhydrous benzene, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features but lacking the ethyl and sulfonamide groups.

    2-Methoxybenzenesulfonamide: A compound with the sulfonamide moiety but without the pyrazole ring.

    N-(2-(1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide: A similar compound with an unsubstituted pyrazole ring.

Uniqueness

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties The presence of the 3,5-dimethyl groups on the pyrazole ring enhances its stability and reactivity, while the sulfonamide moiety contributes to its solubility and biological activity

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-11-10-12(2)17(16-11)9-8-15-21(18,19)14-7-5-4-6-13(14)20-3/h4-7,10,15H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQOWQASOORHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CC=CC=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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